![molecular formula C13H17N3O B8037145 5-[(2,4-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B8037145.png)
5-[(2,4-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,4-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 1-methyl-3,5-diketone is used.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole intermediate with 2,4-dimethylphenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Final Amination Step: The final step involves the introduction of the amine group at the 3-position of the pyrazole ring. This can be achieved through a reductive amination reaction using an appropriate amine source and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the phenoxy ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines. Sodium borohydride or hydrogenation over a palladium catalyst are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where the dimethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methyl groups.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various functional groups replacing the dimethyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-[(2,4-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 5-[(2,4-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine: Similar structure but with an ethyl group instead of a methyl group.
5-[(2,4-dimethylphenoxy)methyl]-1-phenyl-1H-pyrazol-3-amine: Contains a phenyl group instead of a methyl group.
5-[(2,4-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-4-amine: The amine group is at the 4-position instead of the 3-position.
Uniqueness
The uniqueness of 5-[(2,4-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the dimethylphenoxy group provides steric and electronic effects that can be leveraged in various applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
5-[(2,4-dimethylphenoxy)methyl]-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-4-5-12(10(2)6-9)17-8-11-7-13(14)15-16(11)3/h4-7H,8H2,1-3H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNVFRFQIGMWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=NN2C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
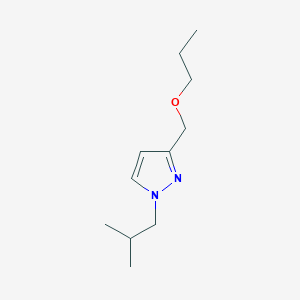
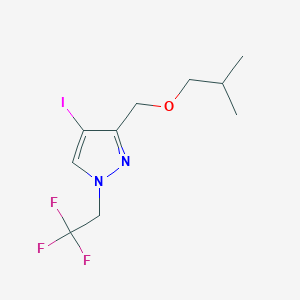
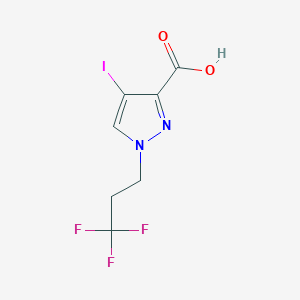
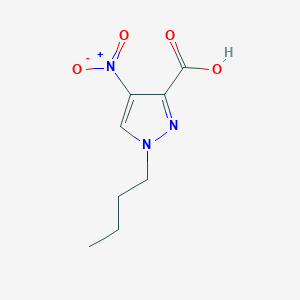

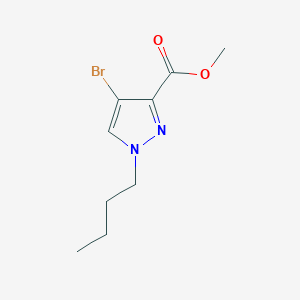
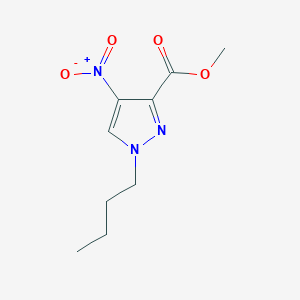
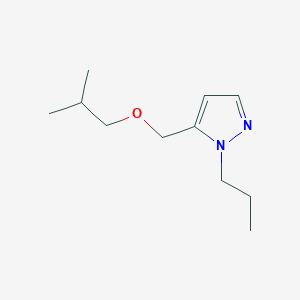

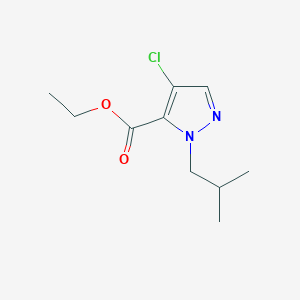
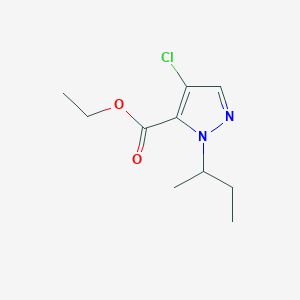
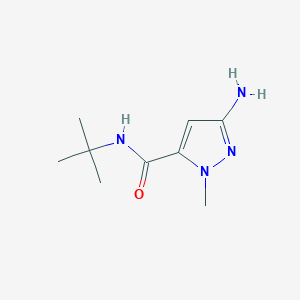
![methyl[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine](/img/structure/B8037153.png)
![(3-aminopropyl)(methyl)[(1-methyl-5-nitro-1H-pyrazol-3-yl)methyl]amine](/img/structure/B8037164.png)
